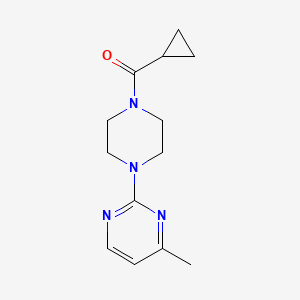

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-methylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

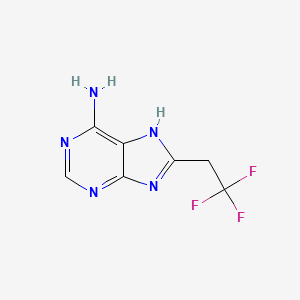

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-methylpyrimidine, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a heterocyclic compound that belongs to the class of pyrimidines, and it has a molecular formula of C13H18N4O. The compound has been found to possess interesting pharmacological properties, making it a promising candidate for drug development.

Wissenschaftliche Forschungsanwendungen

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Olaparib (Lynparza), a potent PARP inhibitor, is a member of the N-acylpiperazine class of compounds. It has been approved by the FDA for the treatment of metastatic breast cancer and ovarian cancer. Olaparib selectively targets cancer cells by inhibiting PARP enzymes involved in DNA repair. This inhibition leads to synthetic lethality in tumor cells with homologous recombination repair defects, such as those arising in carriers of BRCA1 or BRCA2 mutations .

Targeted Treatment for BRCA-Mutated Cancers

Olaparib’s unique structural features, including the piperazine ring connected to the cyclopropyl carbonyl group, make it an effective targeted therapy for cancers with BRCA mutations. By preferentially killing cancer cells and modulating therapy outcomes, Olaparib has become a first-in-class PARP inhibitor .

Alternative Synthesis of AZD2461

Using a phosphonate-free approach, Olaparib can be synthesized from commercially available inexpensive starting materials in only four steps, yielding 51%. This eco-friendly synthesis also allows for the preparation of another PARP inhibitor, AZD2461, using the same protocol .

Medicinal Chemistry Applications

The cyclopropyl carbonyl group in Olaparib contributes to its relevant biological properties. Medicinal chemists have explored Olaparib’s synthesis in six steps with a 46% overall yield. This route involves the generation of a conjugated enolate from 2-acetylbenzoic acid, followed by α-arylation under transition metal-free conditions and subsequent phthalazinone ring construction .

Other Potential Applications

While Olaparib’s primary use is in cancer treatment, its unique structure may inspire further investigations. Researchers could explore its interactions with other cellular pathways, potential antiviral effects, or applications beyond oncology.

Eigenschaften

IUPAC Name |

cyclopropyl-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c1-10-4-5-14-13(15-10)17-8-6-16(7-9-17)12(18)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCODPMNDOLIHRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCN(CC2)C(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-methylpyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2472180.png)

![N-[1-(1,3-Oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2472181.png)

![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2472183.png)

![Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2472185.png)

![6-Cyano-N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)pyridine-3-sulfonamide](/img/structure/B2472186.png)

![2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2472190.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2472191.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2472197.png)

![8-Benzyl 1,3-di-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B2472199.png)